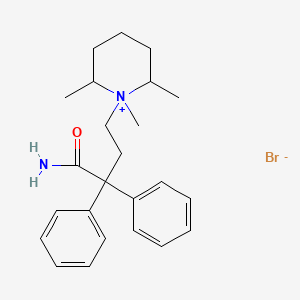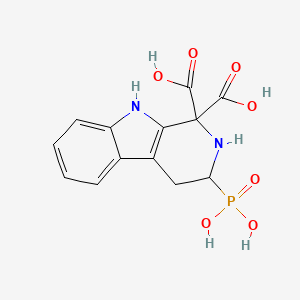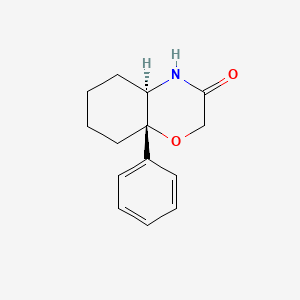
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- is a complex organic compound that belongs to the class of silacyclooctanes. These compounds are characterized by their unique ring structures that include silicon, oxygen, and nitrogen atoms. The presence of these heteroatoms can impart unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- typically involves the formation of the silacyclooctane ring through a series of condensation and cyclization reactions. Common starting materials might include silanes, amines, and diols. The reaction conditions often require the use of catalysts, such as transition metal complexes, and may be conducted under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like high-pressure reactors and automated synthesis systems may be employed to optimize the production process.
化学反应分析
Types of Reactions
1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane products, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can vary widely depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- include other silacyclooctanes with different substituents or ring structures. Examples might include:
- 1,3-Dioxa-6-aza-2-silacyclooctane derivatives with different alkyl or aryl groups.
- Silacyclohexane or silacyclodecane analogs.
Uniqueness
The uniqueness of 1,3-Dioxa-6-aza-2-silacyclooctane, 6-(1,1-dimethylethyl)-2-methyl-2-phenyl- lies in its specific ring structure and substituents, which can impart unique chemical and physical properties. These properties may make it particularly suitable for certain applications, such as in the development of advanced materials or as a precursor for more complex molecules.
属性
CAS 编号 |
86614-51-9 |
|---|---|
分子式 |
C15H25NO2Si |
分子量 |
279.45 g/mol |
IUPAC 名称 |
6-tert-butyl-2-methyl-2-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C15H25NO2Si/c1-15(2,3)16-10-12-17-19(4,18-13-11-16)14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 |
InChI 键 |
PHPRVDPFEONQEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CCO[Si](OCC1)(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


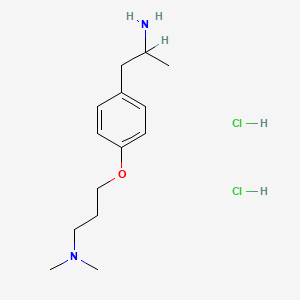

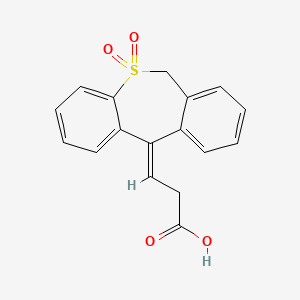
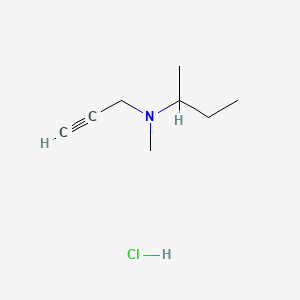


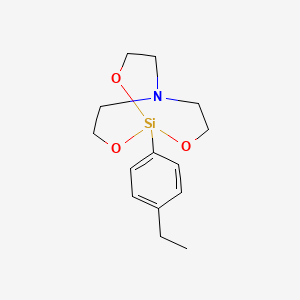
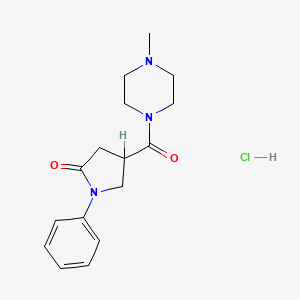

![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)
